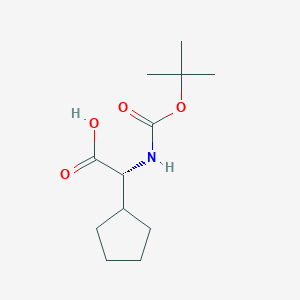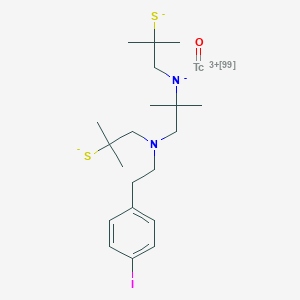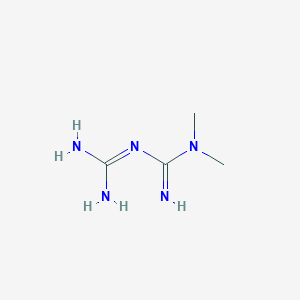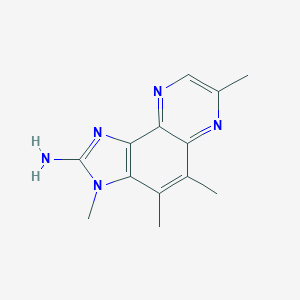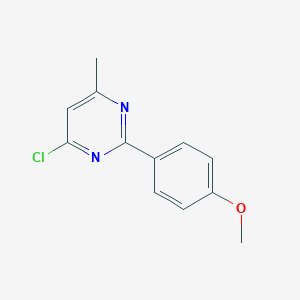
4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another study reported the synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic and analytical techniques. For example, the structure of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) was confirmed using single crystal X-ray diffraction data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For example, the synthesized ionic liquids exhibit thermal stability up to 175 °C .Aplicaciones Científicas De Investigación
Synthesis and Process Research
- In the synthesis of anticancer drugs like dasatinib, derivatives of pyrimidine, such as 4,6-Dichloro-2-methylpyrimidine, are used as intermediates. The synthesis involves steps like cyclization and chlorination, with specific conditions optimizing yield and efficiency (Guo Lei-ming, 2012).
Antiviral Activity
- Certain derivatives of pyrimidine have shown antiviral properties, particularly against retroviruses. For instance, 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated significant inhibition of retrovirus replication in cell culture (D. Hocková et al., 2003).
Chemical Reactions and Synthesis
- Reactions involving pyrimidine derivatives, such as 4-substituted 2, 6-dimethylpyrimidine 1-oxides, have been studied for their applications in chemical synthesis. These reactions may lead to various derivatives with potential pharmaceutical applications (T. Sakamoto et al., 1983).
Purine Studies and Amplifiers
- Pyrimidine derivatives have been synthesized for use as amplifiers in treatments against E. coli, showcasing their potential in antibacterial applications (D. J. Brown et al., 1972).
Non-covalent Interactions
- Research has also focused on non-covalent interactions in pyrimidine derivatives. These studies are crucial for understanding molecular interactions and structural characteristics, which have implications in drug design and development (Yu Zhang et al., 2018).
Safety And Hazards
Direcciones Futuras
The future directions for the study of “4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine” could involve further exploration of its synthesis, characterization, and potential applications. The development of new types of ionic liquids, which are still the subject of intense interest and research due to their unique properties, could also be a promising direction .
Propiedades
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-11(13)15-12(14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYYRJBRKKKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572241 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
CAS RN |
142245-40-7 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


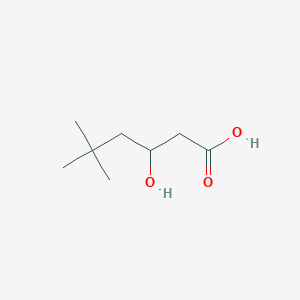
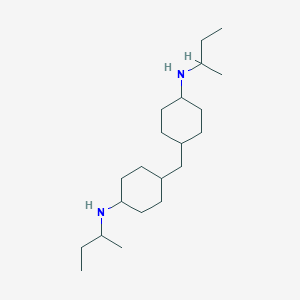
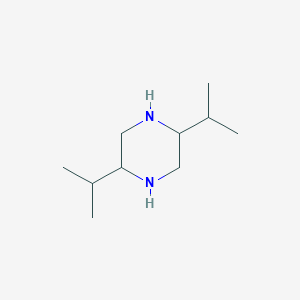
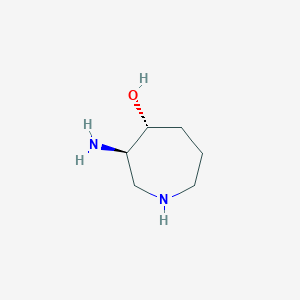
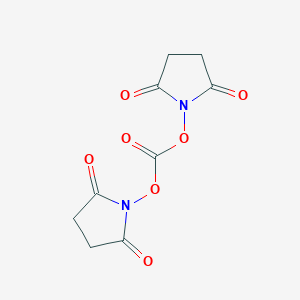
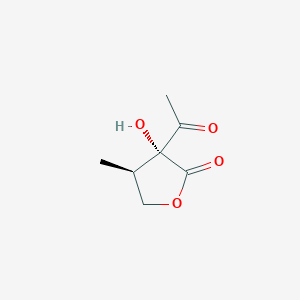
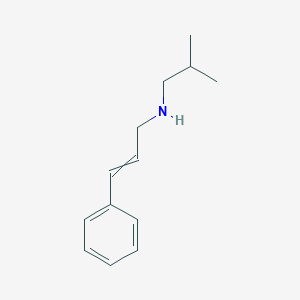
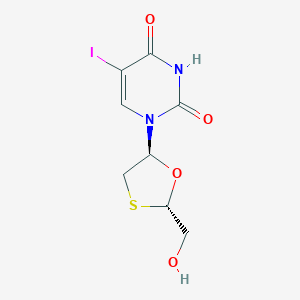
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
